

The Structural Basis of UNC-2170 Binding to 53BP1: A Technical Guide

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Compound of Interest

Compound Name: UNC-2170

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This technical guide provides an in-depth analysis of the structural and molecular interactions between the small molecule inhibitor **UNC-2170** and the p53-binding protein 1 (53BP1). 53BP1 is a critical component of the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) repair of DNA double-strand breaks (DSBs).[1][2][3] **UNC-2170** has been identified as a fragment-like ligand that selectively targets the tandem tudor domain (TTD) of 53BP1, inhibiting its interaction with its natural ligand, dimethylated lysine 20 on histone H4 (H4K20me2).[4][5] This guide details the quantitative binding data, the precise structural interactions, and the experimental methodologies used to elucidate this interaction.

Core Interaction: UNC-2170 and the 53BP1 Tandem Tudor Domain

UNC-2170 is a functionally active, fragment-like ligand of 53BP1.[1][5][6] It competitively inhibits the binding of the 53BP1 tandem tudor domain to H4K20me2, a key histone modification that recruits 53BP1 to sites of DNA double-strand breaks.[4][5] X-ray crystallography studies have revealed that **UNC-2170** binds at the interface of a 53BP1 dimer, with its tert-butyl amine group anchoring the molecule into the methyl-lysine (Kme) binding pocket.[4][5][6] This mode of binding makes it a competitive antagonist to the endogenous H4K20me2 substrate.[4][5] The co-crystal structure of **UNC-2170** bound to the 53BP1 tandem tudor domain has been deposited in the Protein Data Bank (PDB) with the accession code 4RG2.

Quantitative Binding and Selectivity Data

The binding affinity and inhibitory concentration of **UNC-2170** for 53BP1 have been quantified through various biophysical and biochemical assays. The compound also demonstrates significant selectivity for 53BP1 over other methyl-lysine reader proteins.

Compound	Target	Assay Type	Value	Reference
UNC-2170	53BP1	Isothermal Titration Calorimetry (ITC)	Kd = 22 μ M	[1]
UNC-2170	53BP1	Competitive Binding Assay (AlphaScreen)	IC50 = 29 μ M	[1]

Selectivity Profile of **UNC-2170**:

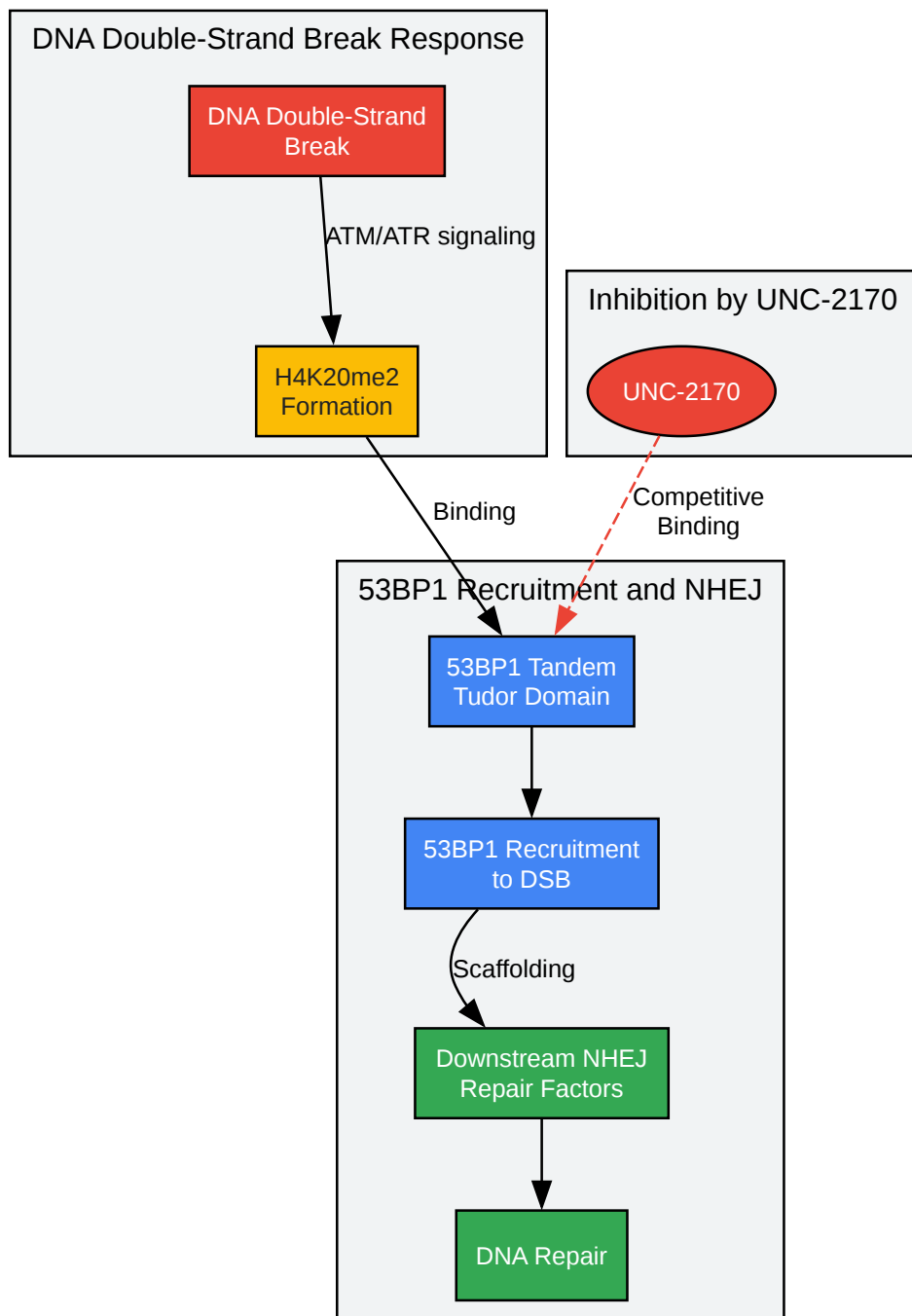
UNC-2170 exhibits at least 17-fold selectivity for 53BP1 when screened against a panel of nine other methyl-lysine (Kme) reader proteins.[1]

Methyl-lysine Reader Protein	Binding Observed (at up to 500 μ M UNC-2170)
L3MBTL1	No
L3MBTL3	No
JMJD2A	No
JMJD2B	No
JMJD2C	No
JMJD2D	No
CBX4	No
CBX7	No
CBX8	No

Signaling Pathway and Mechanism of Action

53BP1 plays a pivotal role in the NHEJ pathway of DNA repair. Upon a DNA double-strand break, a signaling cascade is initiated, leading to the dimethylation of histone H4 at lysine 20 (H4K20me₂). The tandem tudor domain of 53BP1 recognizes and binds to this H4K20me₂ mark, recruiting 53BP1 to the site of damage. 53BP1 then acts as a scaffold, recruiting other downstream repair factors to facilitate the ligation of the broken DNA ends. **UNC-2170**, by competitively binding to the H4K20me₂ binding pocket, prevents the recruitment of 53BP1 to the damage site, thereby inhibiting the NHEJ pathway.

UNC-2170 Mechanism of Action in the NHEJ Pathway

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Caption: **UNC-2170** competitively inhibits 53BP1 recruitment in the NHEJ pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding of **UNC-2170** to 53BP1.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_d) and thermodynamics of the **UNC-2170**-53BP1 interaction.

Methodology:

- Protein Preparation: The tandem tudor domain of 53BP1 (residues 1483-1606) is expressed and purified.
- Ligand Preparation: **UNC-2170** is dissolved in a buffer matching the protein buffer, typically containing a small percentage of DMSO to ensure solubility.
- ITC Experiment:
 - The 53BP1 protein solution is placed in the sample cell of the calorimeter.
 - The **UNC-2170** solution is loaded into the injection syringe.
 - A series of small injections of the **UNC-2170** solution are made into the sample cell.
 - The heat change associated with each injection is measured.
- Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

AlphaScreen Competitive Binding Assay

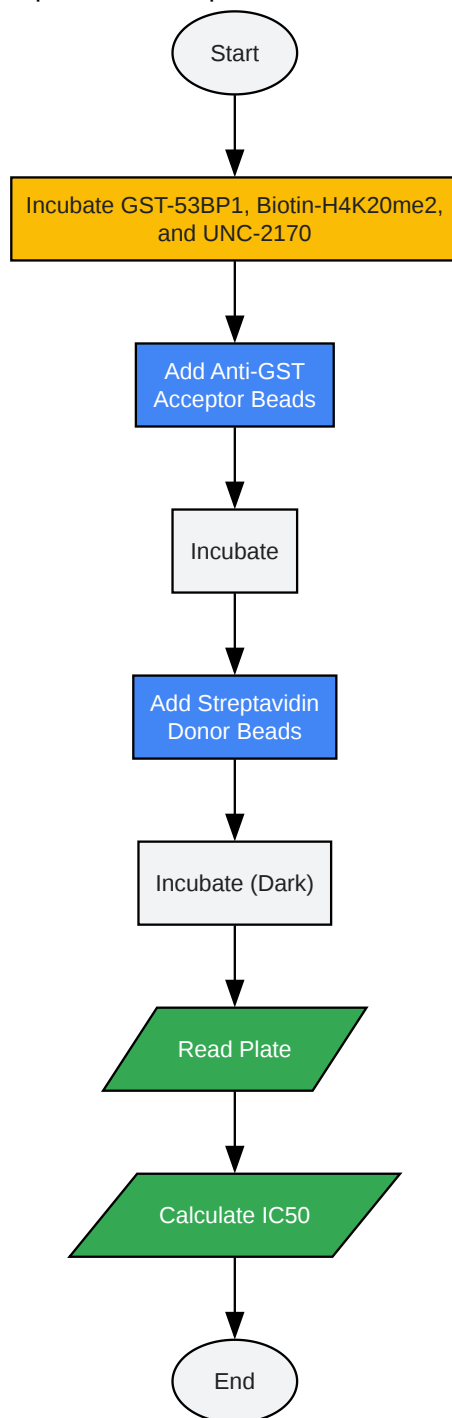
Objective: To determine the IC_{50} of **UNC-2170** for the 53BP1-H4K20me2 interaction.

Methodology:

- Reagents:

- Biotinylated H4K20me2 peptide.
- GST-tagged 53BP1 tandem tudor domain.
- Streptavidin-coated Donor beads.
- Anti-GST-coated Acceptor beads.
- **UNC-2170** at various concentrations.
- Assay Procedure:
 - The GST-53BP1, biotinylated H4K20me2 peptide, and varying concentrations of **UNC-2170** are incubated together.
 - Anti-GST Acceptor beads are added and incubated.
 - Streptavidin Donor beads are added and incubated in the dark.
- Signal Detection: The plate is read on an AlphaScreen-capable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the 53BP1-H4K20me2 interaction.
- Data Analysis: The signal is plotted against the concentration of **UNC-2170**, and the IC50 value is calculated.

AlphaScreen Experimental Workflow



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Caption: Workflow for the AlphaScreen competitive binding assay.

X-ray Crystallography

Objective: To determine the three-dimensional structure of **UNC-2170** in complex with the 53BP1 tandem tudor domain.

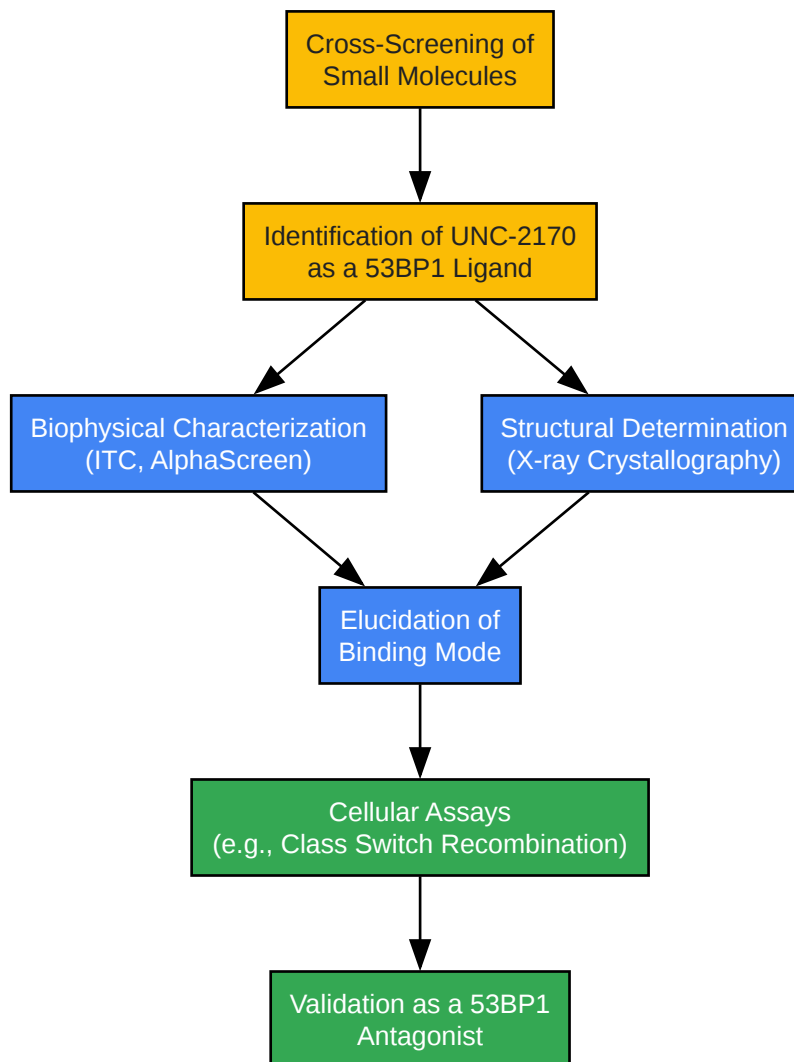
Methodology:

- **Protein-Ligand Complex Formation:** Purified 53BP1 tandem tudor domain is incubated with an excess of **UNC-2170**.
- **Crystallization:** The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain high-quality crystals.
- **Data Collection:** The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound ligand are determined and refined. The final structure is deposited in the Protein Data Bank (PDB: 4RG2).

Logical Relationship of UNC-2170's Properties

The development and characterization of **UNC-2170** follow a logical progression from initial identification to cellular validation.

Logical Flow of UNC-2170 Characterization



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Caption: Logical progression from discovery to validation of **UNC-2170**.

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